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Introduction
2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-

methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and

medicinal chemistry.[1] Its pyrrolidine ring structure is a common motif in a vast array of natural

products and synthetic pharmaceuticals, including agents targeting the central nervous system.

[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial

settings due to its enhanced stability and ease of handling.[2]

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Methylpyrrolidine hydrochloride. It is designed to equip researchers and drug

development professionals with the essential data and procedural knowledge required for its

effective use, from bench-scale synthesis to process development. The guide distinguishes

between the racemic mixture and its constituent enantiomers, (R)- and (S)-2-
Methylpyrrolidine hydrochloride, as stereochemistry is critical in its primary application area

of asymmetric synthesis.[2][3]

Chemical Identity and Structure
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2-Methylpyrrolidine hydrochloride is a simple heterocyclic compound, but its utility is defined

by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its

application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as

individual enantiomers. It is crucial to use the correct CAS number to ensure the desired

stereoisomer is sourced.

Compound Name Synonyms CAS Number

2-Methylpyrrolidine

hydrochloride
2-Methylpyrrolidine HCl 54677-53-1[4]

(R)-2-Methylpyrrolidine

hydrochloride

(2R)-(-)-2-Methylpyrrolidine

hydrochloride
135324-85-5[5]

(S)-2-Methylpyrrolidine

hydrochloride

(2S)-2-methylpyrrolidine

hydrochloride
174500-74-4[6]

Molecular Formula and Weight:

Molecular Formula: C₅H₁₂ClN[4][5]

Molecular Weight: 121.61 g/mol [1][5][7]

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a

methyl group at the C2 position. The nitrogen atom is protonated and associated with a

chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of 2-Methylpyrrolidine Hydrochloride with Chiral Center.

Physicochemical Properties
The physical properties of 2-Methylpyrrolidine hydrochloride are summarized below. These

properties are critical for determining appropriate solvents, reaction conditions, and storage

protocols.
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Property Value Comments

Appearance
White to light yellow or brown

crystalline powder.[1][2]

Color may vary depending on

purity and the specific

stereoisomer.

Melting Point 73.0 to 77.0 °C[2]
This relatively low melting point

is for the (R)-enantiomer.

Boiling Point
Decomposes before boiling at

atmospheric pressure.

A reported boiling point of

100.2°C is likely erroneous or

refers to the free base, as salts

typically have very high boiling

points and tend to decompose.

[2]

Solubility
Soluble in water and organic

solvents like ethanol.[2]

The hydrochloride salt form

significantly enhances its

aqueous solubility compared to

the free base.[2]

Stability

The hydrochloride form is more

stable than the free base.[2] It

is hygroscopic and should be

protected from moisture and

light.[2]

Optical Activity
The (R) and (S) enantiomers

are optically active.

The specific rotation depends

on the enantiomer,

concentration, and solvent.[2]

The racemic mixture is not

optically active.

Spectroscopic Properties
Spectroscopic analysis is essential for confirming the identity and purity of 2-Methylpyrrolidine
hydrochloride. While a complete set of published spectra for the hydrochloride salt is not

readily available, its expected spectral characteristics can be reliably predicted based on its

structure and data from the free base, 2-methylpyrrolidine.
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free

base, 2-methylpyrrolidine, as the HCl will be lost.

Expected Molecular Ion (M⁺): The mass spectrum of the free base (C₅H₁₁N, MW = 85.15

g/mol ) will show a molecular ion peak at m/z = 85.[8][9][10]

Key Fragmentation: A prominent peak is expected at m/z = 70, corresponding to the loss of a

methyl group (•CH₃). This fragment is a common and stabilizing feature in the mass spectra

of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the

features of the ammonium group (R₂N⁺H₂).

N-H Stretch: A broad and strong absorption is expected in the range of 2700-2400 cm⁻¹,

characteristic of the N⁺-H stretching vibration in a secondary amine salt. This contrasts with

the sharp, medium-intensity N-H stretch of the free secondary amine, which typically

appears around 3300 cm⁻¹.

N-H Bend: An absorption band for the N⁺-H bending vibration should appear around 1600-

1550 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹

(typically 2960-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the

nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of

the adjacent protons and carbons compared to the free amine.

¹H NMR (Expected Spectrum):

N⁺H₂ Protons: A broad singlet, significantly downfield, typically > 9.0 ppm (highly

dependent on solvent and concentration).
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C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N⁺H₂ group,

expected around 3.5-3.8 ppm.

C5-H₂ Protons (methylene): A multiplet, adjacent to the N⁺H₂ group, expected around 3.2-

3.5 ppm.

C3-H₂ & C4-H₂ Protons (methylenes): Overlapping multiplets, further upfield, expected in

the range of 1.8-2.4 ppm.

CH₃ Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6

ppm.

¹³C NMR (Expected Spectrum):

C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be

shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm,

and C5 (methylene) around 45-50 ppm.

C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield,

around 22-35 ppm.

CH₃ Carbon: The methyl carbon resonance is expected to be the most upfield signal,

around 18-22 ppm.

Handling, Storage, and Safety
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety

protocols. 2-Methylpyrrolidine hydrochloride is an irritant and requires careful handling.

Hazard Identification:

Skin Irritation: Causes skin irritation (H315).[6]

Eye Irritation: Causes serious eye irritation (H319).[6]

Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety

goggles, and a lab coat.

Avoidance: Avoid breathing dust and prevent contact with skin and eyes.

Storage Conditions:

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or

nitrogen) for long-term stability.

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols
The following protocols are designed to be self-validating systems for the characterization of 2-
Methylpyrrolidine hydrochloride. The causality behind each step is explained to ensure both

accuracy and understanding.

Protocol 1: Melting Point Determination
Objective: To determine the melting range of a sample, which is a key indicator of purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy,

gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the

salt necessitates this step be performed quickly.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm. Tap the tube gently to pack the sample tightly.

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Heating Profile:
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Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point

(~73 °C).

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp

rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

Observation & Recording:

Record the temperature at which the first drop of liquid appears (onset of melting).

Record the temperature at which the entire sample becomes a clear liquid (completion of

melting).

The melting range should be narrow (1-2 °C) for a pure substance. A broad range

indicates the presence of impurities.

Protocol 2: Workflow for Spectroscopic Analysis
Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This

workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.

Causality in the Workflow:

Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere

with analysis. For NMR, the H₂O signal can obscure sample peaks. For IR, the broad O-H

stretch from water can mask the N⁺-H stretch.

Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent

signals in the ¹H spectrum. The choice of solvent (e.g., D₂O for high polarity, CDCl₃ if

soluble) can affect chemical shifts.

ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR

that requires minimal sample preparation. The traditional KBr pellet method can be used if an

ATR accessory is unavailable but requires more careful sample preparation to avoid

moisture.
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Conclusion
2-Methylpyrrolidine hydrochloride is a valuable and versatile chiral building block. A

thorough understanding of its physical properties—from its chemical identity and melting point

to its spectroscopic signatures and handling requirements—is paramount for its successful

application in research and development. This guide provides the foundational data and

protocols necessary for scientists to confidently incorporate this compound into their synthetic

and analytical workflows, ensuring both safety and experimental integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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